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Compound of Interest

Compound Name: AZD3514

Cat. No.: B612185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, chemical synthesis

process, and preclinical profile of AZD3514, a selective androgen receptor (AR) down-regulator

developed for the treatment of advanced prostate cancer.

Discovery of AZD3514: A Strategy Against
Castration-Resistant Prostate Cancer
The development of AZD3514 was driven by the continued reliance of castration-resistant

prostate cancer (CRPC) on androgen receptor signaling.[1] The therapeutic goal was to identify

a compound that not only antagonizes the receptor but also reduces its overall cellular levels, a

mechanism distinct from existing therapies.

The discovery process began with a cellular assay designed to identify compounds capable of

down-regulating AR protein levels in the nucleus of LNCaP prostate cancer cells under

androgen-free conditions. This screening effort identified the lead compound, 6-[4-(4-

cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[2][3]triazolo[4,3-b]pyridazine (Compound 1).

While potent, the lead compound presented challenges related to off-target effects, specifically

hERG (human Ether-à-go-go-Related Gene) channel activity, and suboptimal physical

properties. The subsequent lead optimization program focused on mitigating these liabilities
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while retaining or improving AR down-regulating activity. This effort culminated in the selection

of AZD3514 (Compound 12) through three key structural modifications:

Removal of the Basic Piperazine Nitrogen: This change was implemented to address the

hERG liability often associated with basic nitrogen atoms.

Introduction of a Solubilizing End Group: A 2-(4-acetylpiperazin-1-yl)ethoxy moiety was

incorporated to improve the compound's physicochemical properties, such as solubility.

Partial Reduction of the Triazolopyridazine Core: The triazolopyridazine ring system was

partially reduced to a 7,8-dihydrotriazolo[4,3-b]pyridazine scaffold, which contributed to the

overall improved profile of the molecule.

This structured optimization process successfully yielded a clinical candidate with a desirable

preclinical profile.
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Caption: Discovery workflow from lead identification to AZD3514.

Chemical Synthesis Process
While a detailed, step-by-step experimental protocol for the synthesis of AZD3514 is not fully

detailed in the primary literature, the synthesis can be logically deduced from the structure. The

molecule, 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-

dihydrotriazolo[4,3-b]pyridazine, can be constructed through the coupling of three key

fragments. The following represents a high-level retrosynthetic analysis and a plausible forward

synthesis route.
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Retrosynthetic Analysis:

The synthesis likely involves the preparation of three key intermediates:

Intermediate A: The core heterocyclic scaffold, 6-chloro-3-(trifluoromethyl)-7,8-

dihydrotriazolo[4,3-b]pyridazine.

Intermediate B: The central phenyl-piperidine linker, 4-(4-hydroxyphenyl)piperidine.

Intermediate C: The solubilizing side-chain, 1-(2-chloroethyl)-4-acetylpiperazine.

Plausible Synthetic Route:

Synthesis of the Side-Chain (Intermediate C): 1-Acetylpiperazine is reacted with a suitable

two-carbon electrophile, such as 1-bromo-2-chloroethane, under basic conditions to yield 1-

(2-chloroethyl)-4-acetylpiperazine.

Coupling of Intermediates B and C: The phenolic oxygen of 4-(4-hydroxyphenyl)piperidine

(Intermediate B) is alkylated with the chloroethyl side-chain (Intermediate C) via a Williamson

ether synthesis to form the piperidinyl-phenylether fragment. The piperidine nitrogen is

typically protected during this step (e.g., with a Boc group).

Final Assembly: The protected piperidinyl-phenylether fragment is deprotected to free the

secondary amine on the piperidine ring. This amine is then coupled with the chlorinated

heterocyclic core (Intermediate A) through a nucleophilic aromatic substitution reaction

(SNAr) to yield the final product, AZD3514.

Dual Mechanism of Action
AZD3514 modulates the androgen receptor through a novel, dual mechanism of action,

differentiating it from traditional anti-androgens.

Inhibition of AR Nuclear Translocation: In response to androgen binding, the AR typically

translocates from the cytoplasm to the nucleus to initiate gene transcription. AZD3514
effectively inhibits this ligand-induced nuclear translocation. This action is evident within a

few hours of treatment.
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Down-regulation of AR Protein Levels: With sustained exposure (typically observed after 6-8

hours and maximal at 18-24 hours), AZD3514 reduces the total cellular concentration of the

AR protein. This is achieved by reducing the rate of AR synthesis. This down-regulation

occurs in both androgen-dependent and androgen-independent conditions.

This dual mechanism provides a comprehensive blockade of AR signaling, offering a potential

advantage in CRPC where AR may be overexpressed or activated through ligand-independent

pathways.
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Caption: Dual mechanism of action of AZD3514 on the AR pathway.

Preclinical Profile
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AZD3514 has demonstrated robust activity in a range of preclinical models, inhibiting AR

signaling and tumor growth both in vitro and in vivo.

In Vitro Activity
AZD3514 inhibits the proliferation of AR-dependent prostate cancer cell lines and suppresses

the expression of AR-regulated genes.

Parameter Cell Line Condition Result Reference

AR Binding - Ki 2.2 µM

AR Down-

regulation
LNCaP pIC50 5.75

Cell Proliferation
LNCaP (mutant

AR)
DHT-driven

Dose-dependent

inhibition

LAPC4 (wild-type

AR)
DHT-driven

Inhibition at 10

µM

Gene Expression LNCaP, LAPC4 DHT-driven
Inhibition of PSA

& TMPRSS2

AR Nuclear

Translocation
LNCaP DHT-driven

Dose-dependent

inhibition

In Vivo Efficacy
The anti-tumor activity of AZD3514 has been confirmed in multiple rodent models of prostate

cancer.
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Model Species Treatment Key Findings Reference

Dunning R3327H

Tumor
Rat

50 mg/kg, oral,

once daily

64% inhibition of

tumor growth

(p<0.001)

Hershberger

Assay
Castrated Rat

100 mg/kg, oral,

once daily

Significant

inhibition of

testosterone-

induced seminal

vesicle growth

HID28 CRPC

Model
Mouse Not specified

Anti-tumor

activity

demonstrated by

a structurally-

related

compound

(ARD1)

Key Experimental Protocols
The preclinical characterization of AZD3514 involved several key experimental methodologies.

Cell Proliferation Assay:

Cell Lines: LNCaP or LAPC4 prostate cancer cells.

Methodology: Cells are cultured in steroid-free media and seeded into multi-well plates.

They are then treated with a fixed concentration of dihydrotestosterone (DHT, e.g., 1 nM)

and varying concentrations of AZD3514 or vehicle control.

Endpoint: After a defined period (e.g., 7 days), cell viability or number is determined using

a standard method like CellTiter-Glo®. Results are expressed as growth relative to the

vehicle-treated control.

Gene Expression Analysis (Quantitative PCR):
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Methodology: Cells (e.g., LNCaP) are treated with AZD3514 with or without DHT

stimulation for a specified time. Total RNA is extracted and reverse-transcribed to cDNA.

Analysis: Quantitative PCR is performed to measure the expression levels of target genes

(e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., 18S rRNA) for normalization. Data

are presented as expression relative to the vehicle control.

AR Nuclear Translocation Assay (Western Blot):

Methodology: LNCaP cells are grown in steroid-free conditions and pre-treated with

AZD3514 or vehicle for a short duration (e.g., 2 hours). Cells are then stimulated with DHT

(e.g., 1 nM) for a brief period (e.g., 30 minutes) to induce translocation.

Analysis: Cytoplasmic and nuclear protein fractions are isolated. The amount of AR protein

in each fraction is quantified by Western blot analysis. PARP and GAPDH are used as

markers for the nuclear and cytoplasmic fractions, respectively, to ensure clean

separation.

In Vivo Tumor Xenograft Study:

Animal Model: Male Copenhagen rats are subcutaneously implanted with Dunning

R3327H prostate tumors.

Methodology: Once tumors reach a palpable size, animals are randomized into treatment

and control groups. The treatment group receives daily oral administration of AZD3514
(e.g., 50 mg/kg) formulated in a suitable vehicle (e.g., 20% Captisol). The control group

receives the vehicle only.

Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the

end of the study, tumors may be excised for further analysis, such as quantifying nuclear

AR protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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